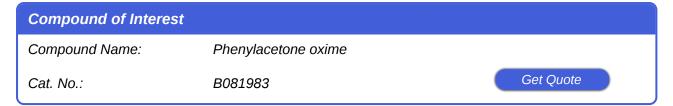


What is the chemical structure of phenylacetone oxime

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Phenylacetone Oxime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **phenylacetone oxime**, detailing its chemical structure, physicochemical properties, synthesis, and analytical methods. **Phenylacetone oxime** is a significant chemical intermediate, and this document aims to serve as a technical resource for professionals in relevant scientific fields.

Chemical Identity and Structure

Phenylacetone oxime, with the IUPAC name (NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine, is the oxime derivative of phenylacetone.[1][2] It is formed through the reaction of phenylacetone (also known as 1-phenyl-2-propanone or P2P) with hydroxylamine.
[1] This compound is a stable organic molecule with a neutral pH.[3]

The fundamental structure consists of a phenyl group attached to a propanone backbone, where the ketone functional group has been converted to an oxime (-C=N-OH).[1] This structure, particularly the nitrogen and oxygen donor atoms in the oxime group, allows it to act as a ligand in coordination chemistry.[1]



Below is a two-dimensional representation of the chemical structure of **phenylacetone oxime**, generated using the DOT language.

A 2D diagram of the **Phenylacetone Oxime** molecule.

Physicochemical Properties

A summary of the key quantitative data for **phenylacetone oxime** is presented in the table below. These properties are essential for its handling, purification, and application in chemical synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₁ NO	[1][2]
Molecular Weight	149.19 g/mol	[1][2][4]
Melting Point	63 - 68 °C	[1][3]
Boiling Point	285.7 °C at 760 mmHg	[5]
Density	0.99 g/cm ³	[5]
Flash Point	169.2 °C	[5]
Vapor Pressure	0.00129 mmHg at 25°C	[5]
LogP	2.07920	[5]
Topological Polar Surface Area	32.6 Ų	[2]
CAS Number	13213-36-0	[1][2][4]

Spectroscopic Data

Spectroscopic methods are critical for the structural confirmation of **phenylacetone oxime**.

 Infrared (IR) Spectroscopy: Phenylacetone oxime displays characteristic absorption bands for key functional groups. These include a band for the O-H stretch around 3600 cm⁻¹, a C=N stretching band at approximately 1665 cm⁻¹, and an N-O stretching frequency near 945 cm⁻¹.[1]



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecule's precise structure. ¹H NMR would show unique signals for the methyl, methylene, and aromatic protons, with chemical shifts and splitting patterns confirming their connectivity. ¹³C NMR provides complementary data, identifying each unique carbon atom, including the C=N carbon of the oxime group.[4]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which serves as a structural fingerprint.
 [4] The exact mass of phenylacetone oxime is 149.084063974 Da.[2]

Experimental Protocols

a. Synthesis of Phenylacetone Oxime via Oximation

The most prevalent method for synthesizing **phenylacetone oxime** is the direct condensation of phenyl-2-propanone (P2P) with a hydroxylamine salt, typically hydroxylamine hydrochloride. [4]

- Objective: To synthesize **phenylacetone oxime** from phenyl-2-propanone.
- Materials:
 - Phenyl-2-propanone (P2P)
 - Hydroxylamine hydrochloride (NH2OH·HCl)
 - Base (e.g., Sodium acetate, Sodium hydroxide)
 - Solvent (e.g., Ethanol, Water)
- Procedure:
 - Dissolve hydroxylamine hydrochloride in a suitable solvent, often a mixture of ethanol and water.
 - Add a base to neutralize the hydrochloride and liberate the free hydroxylamine.

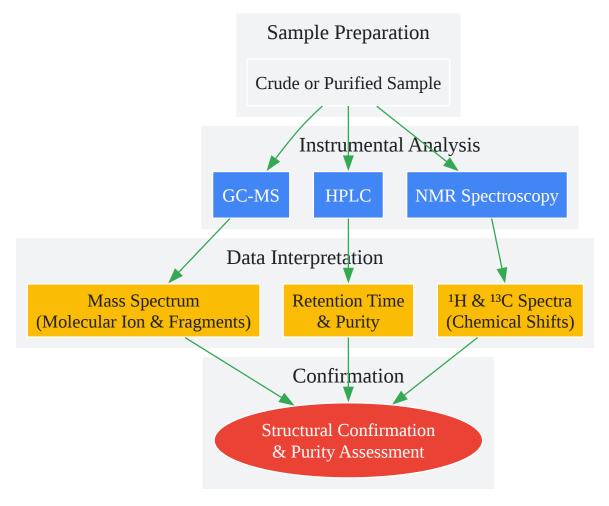


- Slowly add phenyl-2-propanone to the hydroxylamine solution with stirring. A stoichiometric ratio of approximately 1:1.2 (P2P to hydroxylamine hydrochloride) is often effective.[4]
- The reaction mixture is typically stirred at room temperature or with gentle heating to drive the condensation reaction to completion. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
- Upon completion, the product may precipitate out of the solution or can be isolated by extraction with an organic solvent.
- Work-up and Purification:
 - The crude product is isolated via filtration if it precipitates or by solvent evaporation after extraction.
 - Purification is commonly achieved by recrystallization from an ethanol/water mixture or by vacuum distillation (boiling point 154–156°C at 30 mmHg).[4]
- Note on Isomerism: The synthesis often results in a mixture of E and Z isomers. The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.[4]
- b. Analytical Workflow for Identification

Modern analytical chemistry provides several robust methods for the identification and quantification of **phenylacetone oxime**.



Analytical Workflow for Phenylacetone Oxime



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A typical workflow for the analysis of **phenylacetone oxime**.

Applications and Significance

Phenylacetone oxime is a versatile chemical intermediate with significance in several areas:

Synthetic Organic Chemistry: It serves as a precursor in various chemical transformations.
 For example, it can undergo a Beckmann rearrangement to form N-phenylacetamide or be reduced using agents like sodium borohydride or catalytic hydrogenation to yield 1-phenyl-2-propanamine (amphetamine).[4]



- Pharmaceutical Research: As an intermediate in the synthesis of amphetamine and related compounds, it is of considerable interest in medicinal chemistry and drug discovery.[3][4]
- Metabolic Studies: Phenylacetone oxime has been identified as an intermediate in the
 metabolic deamination of amphetamine in biological systems, making it relevant for
 toxicology and pharmacology studies.[6]

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